molecular formula C16H23Cl2NO7 B5119870 N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B5119870
M. Wt: 412.3 g/mol
InChI Key: GYZKKEXCWVBJCI-UHFFFAOYSA-N
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Description

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxypropan-1-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted phenoxy compounds.

Scientific Research Applications

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine include:

  • N-[2-(2,3-dichlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride
  • N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanaminium

Uniqueness

What sets N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO3.C2H2O4/c1-18-8-3-6-17-7-9-19-10-11-20-13-5-2-4-12(15)14(13)16;3-1(4)2(5)6/h2,4-5,17H,3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZKKEXCWVBJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=C(C(=CC=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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